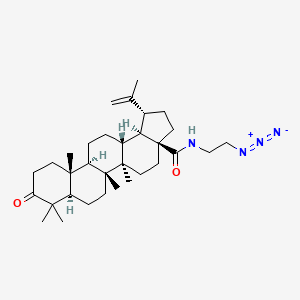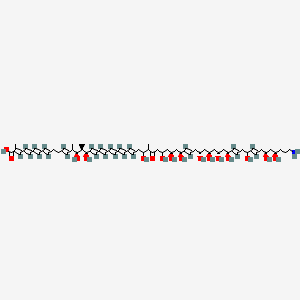![molecular formula C18H14Cl4N2O B3025806 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)
1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
Übersicht
Beschreibung
Miconazol-d5 ist eine deuterierte Form von Miconazol, einem Imidazol-Antimykotikum. Es wird hauptsächlich als interner Standard für die Quantifizierung von Miconazol mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet. Miconazol selbst ist bekannt für seine breite antifungale Wirkung, die gegen verschiedene Arten von Candida, Trichophyton und Aspergillus wirksam ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Miconazol-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Miconazolmolekül. Dies wird typischerweise durch eine Reihe von chemischen Reaktionen erreicht, die Wasserstoffatome durch Deuterium ersetzen. Der Prozess beginnt mit der Herstellung von deuteriertem Benzylchlorid, das dann in Gegenwart einer Base mit Imidazol zu deuteriertem Miconazol umgesetzt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von Miconazol-d5 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute der deuterierten Verbindung zu gewährleisten. Das Endprodukt wird typischerweise durch chromatographische Verfahren gereinigt, um alle Verunreinigungen zu entfernen .
Chemische Reaktionsanalyse
Reaktionstypen
Miconazol-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Miconazol-d5 kann zu den entsprechenden Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können Miconazol-d5 in die entsprechenden Alkohole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Deuteriumatome durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Natriumazid oder Kaliumcyanid können unter basischen Bedingungen eingesetzt werden.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören deuterierte Sulfoxide, Sulfone, Alkohole und substituierte Imidazolderivate .
Wissenschaftliche Forschungsanwendungen
Miconazol-d5 wird in der wissenschaftlichen Forschung häufig für folgende Zwecke verwendet:
Quantifizierung von Miconazol: Als interner Standard in GC-MS und LC-MS gewährleistet es die genaue Quantifizierung von Miconazol in biologischen Proben.
Pharmakokinetische Studien: Wird verwendet, um die Absorption, Verteilung, Metabolisierung und Ausscheidung von Miconazol im Körper zu untersuchen.
Arzneimittelentwicklung: Hilft bei der Entwicklung neuer Antimykotika, indem es einen Referenzstandard für analytische Methoden liefert.
Biologische Forschung: Wird in Studien verwendet, die den Wirkmechanismus von Antimykotika und ihre Auswirkungen auf Pilzzellen untersuchen.
Wirkmechanismus
Miconazol-d5 übt, wie Miconazol, seine antifungalen Wirkungen aus, indem es die Biosynthese von Ergosterol, einem wichtigen Bestandteil der Zellmembranen von Pilzen, hemmt. Diese Hemmung stört die Integrität der Zellmembran, was zu einer erhöhten Permeabilität und zum Austritt von Zellinhalten führt, was schließlich zum Zelltod führt. Das primäre molekulare Ziel ist das Enzym Lanosterol 14α-Demethylase, das an der Ergosterol-Biosynthese beteiligt ist .
Wirkmechanismus
Target of Action
Miconazole-d5, also known as Miconazole, is a broad-spectrum azole antifungal with some activity against Gram-positive bacteria . The primary target of Miconazole is the fungal enzyme CYP450 14α-lanosterol demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, an essential component of the fungal cell membrane .
Mode of Action
Miconazole inhibits the activity of CYP450 14α-lanosterol demethylase . This inhibition results in a reduced production of ergosterol . The decrease in ergosterol production leads to altered cell membrane composition and permeability, which in turn results in leakage of cations, phosphate, and low molecular weight proteins .
Biochemical Pathways
The inhibition of CYP450 14α-lanosterol demethylase by Miconazole disrupts the biosynthesis of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability . This increased permeability causes leakage of essential cell components, leading to cell death .
Pharmacokinetics
Miconazole is typically applied topically and is minimally absorbed into the systemic circulation following application . It is metabolized by CYP3A4 and has an elimination half-life of 20–25 hours . The majority of Miconazole is excreted through feces .
Result of Action
The primary result of Miconazole’s action is the death of fungal cells . By inhibiting the production of ergosterol, Miconazole disrupts the integrity of the fungal cell membrane, leading to leakage of essential cell components and ultimately cell death .
Action Environment
The efficacy of Miconazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its action. Concurrent use with blood-thinning medications such as warfarin can enhance their anticoagulant effects . Therefore, patients’ blood clotting time should be closely monitored, and any evidence of bleeding should be watched for . Furthermore, although systemic absorption is minimal, Miconazole should be used with caution in patients with liver function impairment .
Biochemische Analyse
Biochemical Properties
Miconazole-d5 interacts with various enzymes and proteins in biochemical reactions. It primarily inhibits the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to fungal cell death .
Cellular Effects
Miconazole-d5 affects various types of cells and cellular processes. It influences cell function by disrupting the integrity of the fungal cell membrane, leading to leakage of essential intracellular components . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Miconazole-d5 involves binding to the active site of the enzyme 14α-sterol demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . The accumulation of 14α-methyl sterols may also disrupt the close packing of acyl chains of phospholipids, leading to altered cell membrane functions .
Temporal Effects in Laboratory Settings
It is known that miconazole, the parent compound, has a half-life of 20-25 hours . This suggests that Miconazole-d5 may have similar stability and degradation characteristics.
Dosage Effects in Animal Models
It is known that miconazole, the parent compound, has been used effectively in animal models of fungal infection .
Metabolic Pathways
Miconazole-d5 is involved in the metabolic pathway of ergosterol synthesis in fungi . It interacts with the enzyme 14α-sterol demethylase, a key enzyme in this pathway .
Transport and Distribution
It is known that miconazole, the parent compound, is partly absorbed in the intestinal tract when used orally .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the endoplasmic reticulum of fungal cells, where the enzyme 14α-sterol demethylase is located .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Miconazole-d5 involves the incorporation of deuterium atoms into the miconazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated benzyl chloride, which is then reacted with imidazole in the presence of a base to form the deuterated miconazole .
Industrial Production Methods
Industrial production of Miconazole-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The final product is typically purified using chromatographic techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Miconazole-d5 undergoes various chemical reactions, including:
Oxidation: Miconazole-d5 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert Miconazole-d5 to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include deuterated sulfoxides, sulfones, alcohols, and substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Miconazole-d5 is widely used in scientific research for:
Quantification of Miconazole: As an internal standard in GC-MS and LC-MS, it ensures accurate quantification of miconazole in biological samples.
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of miconazole in the body.
Drug Development: Helps in the development of new antifungal agents by providing a reference standard for analytical methods.
Biological Research: Used in studies investigating the mechanism of action of antifungal agents and their effects on fungal cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ketoconazol: Ein weiteres Imidazol-Antimykotikum mit einem ähnlichen Wirkmechanismus.
Clotrimazol: Auch ein Imidazol-Antimykotikum, das zur Behandlung von Pilzinfektionen eingesetzt wird.
Fluconazol: Ein Triazol-Antimykotikum mit einem breiteren Wirkungsspektrum.
Einzigartigkeit von Miconazol-d5
Miconazol-d5 ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Das Vorhandensein von Deuteriumatomen sorgt für eindeutige massenspektrometrische Eigenschaften, die eine präzise Quantifizierung und Unterscheidung von nicht-deuteriertem Miconazol ermöglichen .
Fazit
Miconazol-d5 ist eine wertvolle Verbindung in der wissenschaftlichen Forschung, insbesondere in den Bereichen der analytischen Chemie und Pharmakokinetik. Seine einzigartige deuterierte Struktur macht es zu einem wichtigen Werkzeug für die genaue Quantifizierung von Miconazol und die Untersuchung von Antimykotika.
Eigenschaften
IUPAC Name |
1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-XJMIFHCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)






